2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique cyclopropane ring structure, which is bonded to a phenoxyphenyl group and a carboxylic acid group.
Preparation Methods
Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid can be compared with other similar compounds, such as:
- 2-[(4-methoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- 2-[(4-chlorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- 2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
These compounds share a similar cyclopropane ring structure but differ in the substituents attached to the phenyl group.
Properties
IUPAC Name |
2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(14-10-15(14)17(20)21)18-11-6-8-13(9-7-11)22-12-4-2-1-3-5-12/h1-9,14-15H,10H2,(H,18,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTDNXQOBCOVFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.